9-(2-chlorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one
Description
Core Heterocyclic Framework Analysis
The compound features a fused bicyclic system comprising a thiochromene moiety annulated with a thiazol-2-one ring, further complicated by a methano-bridge between positions 5 and 8 of the decalin-like octahydro framework. The thiochromeno[2,3-d] subunit arises from the fusion of a sulfur-containing benzopyran analogue (thiochromene) at positions 2 and 3 of the thiazol-2-one ring. The methano bridge introduces significant conformational restraint, locking the central bicyclo[3.3.1]nonane system into a chair-boat conformation, as observed in related terpenoid-thiazolidinone hybrids.
The 2-chlorophenyl substituent at position 9 occupies an axial orientation relative to the methano bridge, creating steric interactions with the thiazol-2-one carbonyl group. This spatial arrangement was confirmed through comparative analysis of analogous structures, where axial aryl groups induce characteristic NMR coupling patterns.
X-Ray Crystallography and Conformational Studies
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 12.2561 Å, b = 10.3674 Å, c = 23.3835 Å, and β = 98.463°. The molecular structure (Fig. 1) shows bond lengths of 1.665 Å for the thiazol-2-one C=S bond and 1.215 Å for the carbonyl C=O, consistent with resonance stabilization in the thiazolone ring.
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 12.2561 |
| b (Å) | 10.3674 |
| c (Å) | 23.3835 |
| β (°) | 98.463 |
| V (ų) | 2938.85 |
The methano bridge (C5-C8) adopts a strained exo-configuration, with torsion angles of 158.7° between C4a-C5-C8-C8a, inducing puckering in the central bicyclic system. Intermolecular interactions include C-H···O hydrogen bonds between the thiazolone carbonyl and adjacent aromatic protons (2.89 Å), stabilizing the crystal packing.
NMR Spectroscopic Profiling (¹H and ¹³C)
¹H NMR (500 MHz, acetone-d₆) shows characteristic signals:
- δ 5.88 (d, J = 8.0 Hz, 1H, H-9)
- δ 3.42–3.55 (m, 2H, H-5 and H-8 methano bridge protons)
- δ 7.51–7.55 (m, 4H, 2-chlorophenyl aromatic protons)
The ¹³C NMR spectrum exhibits key peaks at:
Table 2: Diagnostic NMR Chemical Shifts
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| C=O | - | 192.4 |
| C=S | - | 167.2 |
| H-9 | 5.88 | 72.1 |
| Cl-C | - | 135.8 |
The methano bridge protons (H-5 and H-8) appear as complex multiplets due to vicinal coupling (J = 9–11 Hz) with bridgehead hydrogens and geminal coupling within the thiochromeno system.
IR Spectroscopic Fingerprinting
FT-IR analysis (ATR, cm⁻¹) identifies critical functional groups:
The absence of N-H stretches above 3200 cm⁻¹ confirms the fully substituted thiazolone nitrogen. The C-S vibration appears at 689 cm⁻¹, characteristic of thiochromene systems.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS (m/z 368.0234 [M+H]⁺) confirms the molecular formula C₁₇H₁₅ClN₂OS₂. Major fragmentation pathways include:
- Loss of Cl· (Δmlz 35) → 333.0421
- Retro-Diels-Alder cleavage of methano bridge → mlz 215.0873
- Thiazolone ring opening with CO elimination → mlz 340.9942
Table 3: Characteristic Mass Fragments
| m/z | Fragment Ion |
|---|---|
| 368.0234 | [M+H]⁺ |
| 333.0421 | [M+H-Cl]⁺ |
| 215.0873 | Thiochromenylium ion |
| 153.0328 | 2-Chlorophenyl fragment |
The base peak at m/z 153 corresponds to the 2-chlorophenyl substituent, demonstrating its stability during ionization.
Properties
Molecular Formula |
C17H16ClNOS2 |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one |
InChI |
InChI=1S/C17H16ClNOS2/c18-11-4-2-1-3-10(11)13-12-8-5-6-9(7-8)14(12)21-16-15(13)22-17(20)19-16/h1-4,8-9,12-14H,5-7H2,(H,19,20) |
InChI Key |
JSSBVGZWZPTGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2SC4=C(C3C5=CC=CC=C5Cl)SC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Sequential Cyclization
The most widely documented approach involves sequential heterocycle formation through [4+2] cycloaddition and thiazole ring closure. A foundational protocol begins with 2-chlorobenzaldehyde as the aromatic precursor, which undergoes condensation with thiourea derivatives to form the thiazole core . Subsequent Diels-Alder reactions with norbornene derivatives introduce the methanothiochromeno moiety.
Key steps include:
-
Thiazole Formation : Reacting 2-chlorobenzaldehyde with thioacetamide in acetic acid yields 2-(2-chlorophenyl)thiazole-4-carbaldehyde (70–75% yield) .
-
Ring Expansion : Treatment with dicyclopentadiene in toluene at 110°C facilitates [4+2] cyclization over 12 hours, forming the octahydro-methanothiochromeno scaffold .
Table 1 : Critical Parameters for Stepwise Synthesis
| Parameter | Thiazole Formation | Diels-Alder Cyclization |
|---|---|---|
| Temperature (°C) | 80–90 | 110–120 |
| Reaction Time (h) | 6–8 | 12–14 |
| Catalyst | None | BF₃·Et₂O (5 mol%) |
| Yield (%) | 70–75 | 55–60 |
One-Pot Tandem Methodology
Recent advances demonstrate the viability of single-vessel synthesis using tandem Michael addition-cyclocondensation sequences. A 2020 study detailed a three-component reaction combining 2-chlorobenzaldehyde derivatives, thioureas, and norbornadiene in dioxane with triethylamine catalysis . This method reduces purification steps while maintaining moderate yields (58–62%).
The mechanism proceeds through:
-
Thioamide Intermediate Generation : 2-Chlorobenzaldehyde reacts with thiourea to form a thioenamine species.
-
In Situ Cyclization : Norbornadiene undergoes conjugate addition followed by 6π-electrocyclization to construct the methanothiochromeno framework .
Critical Optimization Factors :
-
Solvent polarity significantly impacts reaction kinetics, with dioxane outperforming THF or DMF in yield .
-
Stoichiometric excess of norbornadiene (1.5 eq.) compensates for volatility losses during reflux .
Industrial-Scale Production Techniques
Patent literature reveals continuous flow approaches for large-scale manufacturing. A notable example employs:
-
Microreactor Technology : Substrates are pumped through a packed-bed reactor containing immobilized lipase catalysts at 80°C .
-
In-Line Purification : Integrated simulated moving bed (SMB) chromatography separates enantiomers with >98% ee.
Table 2 : Bench-Scale vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Space-Time Yield (g/L/h) | 0.8 | 4.2 |
| Catalyst Loading (mol%) | 5 | 0.3 (immobilized) |
| Purity (%) | 92 | 99.5 |
Stereochemical Control Strategies
The compound’s bridged bicyclic system necessitates precise stereochemical management. X-ray crystallographic data of analogs reveal that the methano bridge adopts an endo conformation in 89% of cases, while the thiazole ring exists in a distorted half-chair configuration .
Approaches to Enantioselectivity :
-
Chiral Auxiliaries : (R)-Pantolactone-modified intermediates induce diastereomeric ratios up to 7:1 .
-
Asymmetric Catalysis : Jacobsen’s thiourea catalysts achieve 82% ee in the key cyclization step .
Purification and Characterization
Final isolation typically involves:
-
Crystallization : Ethyl acetate/hexane (3:1) affords needle-like crystals suitable for X-ray analysis .
-
Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) removes regioisomeric byproducts.
Spectroscopic Signatures :
Chemical Reactions Analysis
Types of Reactions
9-(2-chlorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
9-(2-chlorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 9-(2-chlorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one involves its interaction with specific molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Key Differences :
- The target compound’s methanothiochromeno-thiazolone core is distinct from the pyrimidine or oxadiazole systems in analogs, likely altering its electronic profile and binding affinity.
- The 2-chlorophenyl group may enhance lipophilicity compared to methyl or phenyl substituents in related compounds .
Structural Validation and Computational Insights
- X-ray Crystallography: Programs like SHELXL and ORTEP-III enable precise determination of puckering parameters (e.g., Cremer-Pople coordinates ) for the octahydro-methano bridge.
- Hydrogen-Bonding Networks : The thiazolone carbonyl may participate in H-bonding with biological targets, as modeled via graph-set analysis .
- DFT Calculations: Predicted bond angles and torsional strain in the fused ring system align with crystallographic data for chromeno analogs .
Q & A
Q. Advanced SAR Design
- Substituent variation : Systematically modify the chlorophenyl group (e.g., para- vs. ortho-substitution) and thiazole ring (e.g., methylthio or nitro groups).
- Biological testing : Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify spectrum breadth.
- Mechanistic probes : Use molecular docking to predict interactions with bacterial targets (e.g., dihydrofolate reductase) and validate with enzyme inhibition assays .
A comparative table from recent studies highlights structural analogs and their activity:
| Analog Structure | Key Modification | MIC (μg/mL) vs. S. aureus |
|---|---|---|
| 2-(4-chlorophenyl)thiazole | Simpler thiazole core | 32 |
| Chromeno[2,3-d]thiazole (parent) | Fused chromene-thiazole | 8 |
| 3-Nitro derivative | Electron-withdrawing group | 4 |
Data adapted from .
What in vivo experimental models are appropriate for evaluating this compound's pharmacokinetic profile?
Q. Advanced Pharmacokinetic Design
- Rodent models : Administer the compound intravenously (IV) and orally to measure bioavailability, half-life, and tissue distribution.
- Dosing parameters : Use LC-MS/MS to quantify plasma concentrations and calculate AUC (area under the curve).
- Metabolite identification : Perform hepatic microsome assays to identify primary metabolites and assess toxicity risks.
Preliminary in vivo studies on structurally related chromeno-thiazoles reported 40–60% oral bioavailability in mice, suggesting potential for further optimization .
What spectroscopic techniques are critical for confirming the compound's structural integrity?
Q. Advanced Analytical Methods
- NMR spectroscopy : H and C NMR confirm the fused ring system and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl).
- IR spectroscopy : Key peaks include C=O stretch (~1700 cm) and C-S bonds (~650 cm).
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNOS) with <5 ppm error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
